2,4-Dinitrobenzaldoxime

Übersicht

Beschreibung

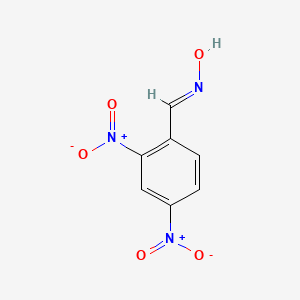

2,4-Dinitrobenzaldoxime is an organic compound with the molecular formula C7H5N3O5. It is a derivative of benzaldoxime, where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzaldoxime can be synthesized through the reaction of 2,4-dinitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then isolated by filtration and recrystallized from a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dinitrobenzaldoxime undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Condensation: It can react with aldehydes and ketones to form hydrazones and oximes.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products:

Reduction: 2,4-Diaminobenzaldoxime.

Substitution: Various substituted benzaldoximes depending on the nucleophile used.

Condensation: Corresponding hydrazones or oximes.

Wissenschaftliche Forschungsanwendungen

Chemical Reagent in Organic Synthesis

2,4-Dinitrobenzaldoxime serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of various derivatives through oxime reactions. The compound can be employed to synthesize nitriles from aldehydes via a one-pot reaction, demonstrating its utility in chemoselective transformations. This method has shown efficiency and selectivity control through modulation of electronic and steric factors .

Table 1: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Oxime Formation | Reacts with carbonyl compounds to form oximes. |

| Nitrile Synthesis | Converts aldehydes to nitriles efficiently. |

| Intermediate for Dyes | Used in the synthesis of dyes like Tyrian purple. |

Role in Dye Production

The compound has been investigated for its role in the synthesis of Tyrian purple , a historically significant dye. The synthetic routes involving this compound have shown varying yields based on the methods employed. For instance, the conversion of 2,4-dinitrotoluene to 2,4-dinitrobenzaldehyde is a crucial step in producing Tyrian purple . The efficiency of these methods highlights the compound's importance in dye chemistry.

Analytical Chemistry Applications

In analytical chemistry, this compound can be utilized as a reagent for detecting certain metal ions through complex formation. Its ability to form stable complexes with metal ions enhances its application in environmental monitoring and analytical testing.

Case Study 1: Nitrile Synthesis

A study demonstrated the efficiency of using this compound for synthesizing nitriles from aldehydes under mild conditions. The reaction was performed in dipolar aprotic solvents, yielding high purity products with minimal side reactions . This case underscores the compound's utility in producing valuable intermediates for pharmaceuticals and agrochemicals.

Case Study 2: Dye Synthesis

Another investigation focused on optimizing the synthesis of Tyrian purple using this compound as a precursor. The study compared various synthetic routes and their yields, concluding that while traditional methods yielded lower results, newer approaches incorporating this compound improved overall efficiency significantly .

Wirkmechanismus

The mechanism of action of 2,4-dinitrobenzaldoxime involves its ability to form stable complexes with various biomolecules. The nitro groups enhance its reactivity, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an oxime.

2,4-Dinitroaniline: Contains amino groups instead of an oxime.

2,4-Dinitrophenol: Lacks the oxime group and has different reactivity.

Uniqueness: 2,4-Dinitrobenzaldoxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biomolecules sets it apart from other similar compounds .

Biologische Aktivität

2,4-Dinitrobenzaldoxime (DNBO) is an organic compound with significant biological activity, primarily explored for its potential applications in pharmacology and environmental science. This article examines the biological properties of DNBO, including its antimicrobial effects, mechanisms of action, and implications in bioremediation.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 182.13 g/mol

The compound features a benzene ring substituted with two nitro groups and an aldoxime functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DNBO exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, while showing less activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 2 µg/mL |

| Streptococcus pneumoniae | 0.25 - 4 µg/mL |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Not effective |

The mechanism by which DNBO exerts its antimicrobial effects involves inhibition of bacterial RNA polymerase (RNAP). Molecular docking studies suggest that DNBO interacts with the switch region of RNAP, disrupting transcription processes essential for bacterial growth and survival .

Bioremediation Applications

DNBO has been investigated for its role in bioremediation, particularly concerning the degradation of hazardous compounds such as 2,4-dinitrotoluene (2,4-DNT). A study demonstrated that specific microbial communities could effectively degrade 2,4-DNT under anaerobic conditions, reducing it to less harmful substances . The introduction of ethanol as an electron donor enhanced degradation efficiency.

Key Findings:

- Removal efficiency of 2,4-DNT exceeded 99%.

- Dominant microbial taxa capable of degrading 2,4-DNT were identified.

- The transformation pathway included reduction to intermediates like 2-amino-4-nitrotoluene.

Toxicological Considerations

While DNBO shows promise in antimicrobial applications, its safety profile requires careful evaluation. Studies on related compounds have indicated potential hepatotoxicity linked to oxidative stress mechanisms . Further research is necessary to fully understand the toxicological impacts of DNBO on non-target organisms.

Eigenschaften

CAS-Nummer |

3236-33-7 |

|---|---|

Molekularformel |

C7H5N3O5 |

Molekulargewicht |

211.13 g/mol |

IUPAC-Name |

(NZ)-N-[(2,4-dinitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-4,11H/b8-4- |

InChI-Schlüssel |

YVCGJBIQVLGPRJ-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |

Isomerische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])/C=N\O |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |

Key on ui other cas no. |

3236-33-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.